molecular formula C20H20O4 B5698899 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5698899
M. Wt: 324.4 g/mol
InChI Key: QEBVFINCTXQGEH-UHFFFAOYSA-N
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Description

6-Ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a substituted benzyloxy group at position 7, an ethyl group at position 6, and a methyl group at position 2. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its molecular weight is estimated at ~340 g/mol (Cₙ₀H₂₀O₅), with a logP value likely higher than hydrophilic derivatives due to its lipophilic substituents, which may enhance membrane permeability but reduce aqueous solubility.

Properties

IUPAC Name

6-ethyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-15-10-17-13(2)8-20(21)24-19(17)11-18(15)23-12-14-6-5-7-16(9-14)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBVFINCTXQGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 3-methoxybenzyl alcohol.

    Etherification: The 3-methoxybenzyl alcohol is reacted with 4-methyl-2H-chromen-2-one under basic conditions to form the ether linkage. Common reagents for this step include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Alkylation: The resulting intermediate is then subjected to alkylation using ethyl iodide (C2H5I) in the presence of a strong base such as sodium hydride (NaH) to introduce the ethyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the aromatic ring, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or aromatic compounds.

Scientific Research Applications

6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Pharmacology: It is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biology: Research focuses on its interactions with cellular components and its potential role in modulating biological processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which regulates antioxidant responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s unique substitution pattern distinguishes it from other coumarin derivatives. Below is a comparative analysis with key analogues:

Compound Substituents (Positions) Molecular Weight Key Properties/Bioactivity Reference
Target Compound 6-Ethyl, 7-(3-methoxybenzyloxy), 4-methyl ~340 Hypothesized anti-inflammatory/NF-κB inhibition
3-(4-Fluorobenzyl)-7-(2-hydroxyethoxy)-4-methylcoumarin (4d) 7-(2-hydroxyethoxy), 3-(4-fluorobenzyl) 329.1 Anti-intrahepatic cholestasis activity
6-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methylcoumarin (8) 6-Benzylamino, 7-hydroxy 327.34 Structural emphasis on hydrogen bonding
N-(3-Methoxybenzyl)-2-[(2-oxocoumarin-7-yl)oxy]acetamide (2a) 7-Oxyacetamide, 3-methoxybenzyl ~354 Anti-inflammatory (TNF-α/IL-6 inhibition)
7-Thienopyrimidine-substituted coumarin (21) 7-Thienopyrimidine 339.0 Potential kinase inhibition
6-Hexyl-7-(4-methoxybenzyloxy)-4-phenylcoumarin 6-Hexyl, 4-phenyl ~424 Enhanced lipophilicity

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-methoxybenzyloxy group in the target compound is structurally analogous to the bioactive 3-methoxybenzyl acetamide in compound 2a , which showed strong NF-κB binding (KD = 2.83 × 10⁻⁷ M) . However, the ether linkage in the target may reduce hydrogen-bonding capacity compared to the acetamide group.
  • Ethyl vs. Hexyl/Alkyl Chains : The 6-ethyl group balances steric bulk and lipophilicity, contrasting with the more lipophilic 6-hexyl chain in , which may hinder solubility.

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation or Mitsunobu reactions for ether formation, similar to methods used for 4d and 5d (81% yields via ethylene chlorohydrin) . Reductive amination (e.g., 8 in ) is less relevant here due to the absence of an amino group.

Drug-Like Properties: The 3-methoxybenzyl group may improve metabolic stability compared to hydroxylated analogues (e.g., 4d), which are prone to oxidation.

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